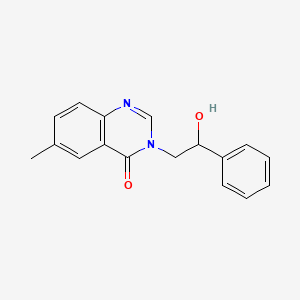
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as MEK inhibitor, which is an inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates various cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one involves the inhibition of the MAPK pathway. The compound inhibits the activity of the enzyme MEK, which is a key component of the MAPK pathway. The inhibition of MEK leads to the inhibition of downstream signaling pathways that are involved in cell growth, differentiation, and survival. This results in the induction of cell death in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one have been extensively studied in vitro and in vivo. In cancer cells, the compound has been shown to induce cell death through the inhibition of the MAPK pathway. In immune cells, the compound has been shown to suppress inflammation through the inhibition of cytokine production. In animal models, the compound has been shown to exhibit potent anti-tumor activity and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one is its potent inhibitory activity against the MAPK pathway, which makes it a promising drug candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using suitable solvents and optimizing the concentration of the compound for each experiment.
Zukünftige Richtungen
There are many future directions for the research on 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one. One of the most promising directions is the development of new drug candidates based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the biochemical and physiological effects of the compound can be further studied in different cell types and animal models to better understand its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one can be achieved through various methods. One of the most common methods is the condensation reaction between 2-phenylethanol and 6-methyl-2-aminobenzamide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against the MAPK pathway, which is involved in the regulation of various cellular processes that are dysregulated in these diseases.
Eigenschaften
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-6-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-15-14(9-12)17(21)19(11-18-15)10-16(20)13-5-3-2-4-6-13/h2-9,11,16,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAYXOXEWQSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
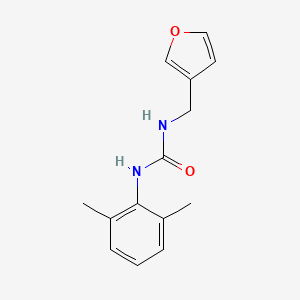
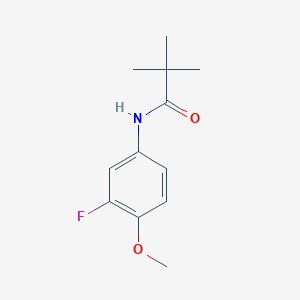
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
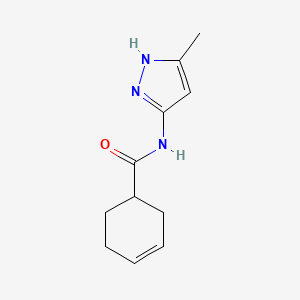

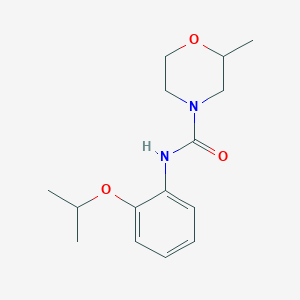
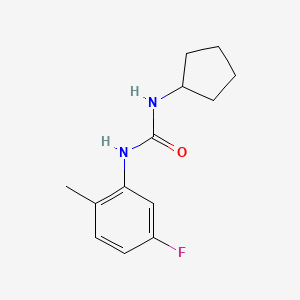
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)